molecular formula C15H22N2O2 B7629970 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one

5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one

Cat. No. B7629970
M. Wt: 262.35 g/mol
InChI Key: HNWHBBAKANONMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as E64d and belongs to the class of cysteine protease inhibitors.

Mechanism of Action

The mechanism of action of 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one involves the formation of a covalent bond between the compound and the active site of cysteine proteases. This covalent bond irreversibly inhibits the enzyme and prevents it from carrying out its physiological function. The inhibition of cysteine proteases by 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one has been shown to be highly specific and selective.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one depend on the specific cysteine protease that is inhibited. In general, the inhibition of cysteine proteases can lead to a variety of effects such as the inhibition of viral replication, the modulation of the immune response, and the induction of apoptosis in cancer cells. However, the specific effects of 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one on different cysteine proteases require further investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one in lab experiments is its high specificity and selectivity for cysteine proteases. This allows researchers to study the specific role of cysteine proteases in various physiological processes without interfering with other enzymes. However, one of the limitations of using this compound is its irreversible inhibition of cysteine proteases. This can make it difficult to study the recovery of enzyme function after inhibition.

Future Directions

There are several future directions for the study of 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one. One direction is the development of more specific and selective inhibitors of cysteine proteases. This could lead to the development of new therapies for diseases such as cancer and viral infections. Another direction is the investigation of the role of cysteine proteases in various physiological processes such as autophagy and inflammation. Finally, the use of 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one in combination with other compounds could lead to the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one involves the reaction of 2-methyl-1H-pyridin-4-one with 4-ethylazepane-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds at room temperature and results in the formation of the desired compound. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the field of protease research. This compound is a potent inhibitor of cysteine proteases, which are enzymes that play a critical role in various physiological processes such as digestion, immune response, and apoptosis. By inhibiting these enzymes, 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one can be used to study the role of cysteine proteases in various diseases such as cancer, Alzheimer's disease, and viral infections.

properties

IUPAC Name

5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-12-5-4-7-17(8-6-12)15(19)13-10-16-11(2)9-14(13)18/h9-10,12H,3-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWHBBAKANONMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN(CC1)C(=O)C2=CNC(=CC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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